N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by chlorination and subsequent amination reactions. The final step often involves the coupling of the intermediate with a phthalimide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide may be investigated for its interactions with biological molecules and potential as a bioactive agent.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide include other benzamide derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c1-14-6-7-15(25)12-21(14)27-22(30)19-13-16(29(33)34)8-9-20(19)26-10-11-28-23(31)17-4-2-3-5-18(17)24(28)32/h2-9,12-13,26H,10-11H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJIFESXEBHOSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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